molecular formula C15H21NO2S B021335 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine CAS No. 346688-39-9

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine

Cat. No.: B021335
CAS No.: 346688-39-9
M. Wt: 279.4 g/mol
InChI Key: YDZAGNOUGPIQDK-UHFFFAOYSA-N
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Description

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MPTP and is a neurotoxin that selectively damages dopaminergic neurons in the brain. In

Scientific Research Applications

Anticancer Properties

A study emphasized the importance of tetrahydropyridine (THP) derivatives in the pharmaceutical field, especially their role as potential antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The research highlighted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities. The study revealed moderate cytotoxicity of the novel compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).

Pharmacological Characteristics

Another study reviewed the synthesis and pharmacological properties of THP derivatives. This review discussed the broad biological activity of these compounds, including the discovery of neurotoxic properties of certain THP derivatives and their potential as drug candidates, highlighting the significance of THP moiety in drug development (Mateeva, Winfield, & Redda, 2005).

Structural and Molecular Studies

Further research focused on the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. The study detailed the different conformations and intermolecular interactions, contributing to the understanding of structural characteristics of such compounds (Sagar et al., 2017).

Oxidative Reactions and Synthesis

Research on the oxidative reactions and synthesis of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine highlighted its formation through oxidation processes. The study also explored the oxidative conversions of the product formed, contributing to the understanding of chemical reactions and transformations of THP derivatives (Soldatenkov et al., 2003).

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAGNOUGPIQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586512
Record name 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346688-39-9
Record name 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Beginning with 4-(3-methanesulfonyl-phenyl)-1,2,3,6-tetrahydro-pyridine and iodopropane: MS m/z (relative intensity, 70 eV) 279 (M+, 26), 250 (bp), 171 (6), 128 (12), 115 (8).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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